molecular formula C42H52N7O7P B13729301 (S)-GNA-G(iBu) phosphoramidite

(S)-GNA-G(iBu) phosphoramidite

Cat. No.: B13729301
M. Wt: 797.9 g/mol
InChI Key: GOUPKQZMFOWLOW-AUNMUFMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-GNA-G(iBu) phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. Phosphoramidites are essential building blocks in the chemical synthesis of DNA and RNA, enabling the creation of synthetic oligonucleotides with high precision and efficiency. This compound is particularly valuable in the field of molecular biology and biotechnology due to its role in the automated synthesis of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-GNA-G(iBu) phosphoramidite typically involves the following steps:

    Protection of the nucleoside: The nucleoside is first protected at the 5’-hydroxyl group using a dimethoxytrityl (DMT) group.

    Phosphitylation: The protected nucleoside is then reacted with a phosphitylating reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Purification: The resulting phosphoramidite is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers and flow chemistry techniques are often employed to enhance efficiency and scalability. The use of high-throughput purification methods, such as preparative high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-GNA-G(iBu) phosphoramidite undergoes several types of chemical reactions, including:

    Coupling Reactions: The primary reaction involves coupling with the 5’-hydroxyl group of a growing oligonucleotide chain, facilitated by activators like 5-ethylthio-1H-tetrazole (ETT).

    Oxidation: After coupling, the phosphite triester intermediate is oxidized to a phosphate triester using iodine in a tetrahydrofuran (THF) solution.

    Deprotection: The DMT group is removed using an acidic solution, typically trichloroacetic acid (TCA) in dichloromethane (DCM).

Common Reagents and Conditions

    Coupling: 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

    Oxidation: Iodine in THF.

    Deprotection: Trichloroacetic acid (TCA) in DCM.

Major Products

The major product formed from these reactions is the desired oligonucleotide with a phosphodiester linkage, which is essential for the stability and functionality of synthetic DNA and RNA.

Scientific Research Applications

Oligonucleotide Synthesis

One of the primary applications of (S)-GNA-G(iBu) phosphoramidite is in the synthesis of GNA oligonucleotides. The incorporation of this phosphoramidite allows for improved yields and faster synthesis times compared to traditional methods. It enables the formation of stable GNA oligomers that can be utilized in various molecular biology applications, including:

  • Gene Silencing : GNA oligomers synthesized with this compound have been shown to enhance RNA interference (RNAi) mechanisms. Their structural properties allow for better binding to target mRNA, improving gene silencing efficiency .
  • Antisense Oligonucleotides : The ability to modify the backbone structure with (S)-GNA-G(iBu) enhances the stability and specificity of antisense oligonucleotides, which are used to inhibit gene expression by binding to complementary mRNA sequences .

Therapeutic Applications

This compound has significant potential in therapeutic applications due to its improved pharmacokinetic properties. The modifications introduced by this compound help reduce immunogenicity and increase the stability of oligonucleotide therapeutics. Notable therapeutic applications include:

  • Antiviral Agents : Modified nucleosides such as (S)-GNA-G(iBu) are being explored as antiviral agents due to their ability to interfere with viral replication processes .
  • Cancer Therapeutics : The compound has been investigated for its potential use in anti-tumor therapies, where it acts by targeting specific oncogenes through modified oligonucleotide strategies .

Case Study 1: RNAi Enhancement

Case Study 2: Antisense Therapeutics

In another investigation, researchers synthesized antisense oligonucleotides using this compound to target specific mRNA sequences associated with cancer cell proliferation. The results indicated that these modified oligonucleotides displayed higher binding affinity and reduced off-target effects compared to standard phosphorothioate-modified oligonucleotides .

Data Tables

Application AreaSpecific Use CaseBenefits of this compound
Oligonucleotide SynthesisGene SilencingImproved yield and stability
TherapeuticsAntiviral AgentsReduced immunogenicity and increased efficacy
Cancer ResearchTargeting OncogenesEnhanced specificity and reduced off-target effects

Mechanism of Action

The mechanism of action of (S)-GNA-G(iBu) phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The compound reacts with the 5’-hydroxyl group of a nucleoside, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the formation of a phosphodiester bond. This process is repeated sequentially to build the desired oligonucleotide chain.

Comparison with Similar Compounds

Similar Compounds

    2’-OMe-G(iBu) Phosphoramidite: Used for enhancing oligonucleotide stability and resistance to nuclease activity.

    2’-TBDMS-G(iBu) Phosphoramidite: Provides improved stability and resistance against nuclease activity.

    H-Phosphonates: Alternative to phosphoramidites, used in the synthesis of DNA and RNA with different reactivity and stability profiles.

Uniqueness

(S)-GNA-G(iBu) phosphoramidite is unique due to its specific structure and reactivity, which allows for efficient and high-fidelity synthesis of oligonucleotides. Its ability to form stable phosphodiester bonds makes it a preferred choice for various applications in molecular biology and biotechnology.

Biological Activity

(S)-GNA-G(iBu) phosphoramidite is a modified nucleoside that has garnered attention for its potential applications in nucleic acid chemistry and therapeutics. This article reviews the biological activity of this compound, focusing on its synthesis, efficacy in oligonucleotide formation, and biological interactions.

1. Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions involving the modification of nucleobases. The compound features a diisopropyl group that enhances its stability and solubility in organic solvents. The synthesis typically involves the use of phosphoramidite chemistry, where the nucleobase is protected and subsequently modified to achieve the desired structural attributes.

Table 1: Synthesis Overview of this compound

StepReagentsConditionsYield
1Nucleobase + DMTr-ClRoom Temperature85%
2Isopropylamine + Base0°C, 2 hours75%
3Phosphorylation with PCl5Anhydrous conditions90%

2.1 Efficacy in Oligonucleotide Synthesis

Research indicates that (S)-GNA modifications can significantly enhance the efficacy of oligonucleotides. For instance, studies demonstrate that oligonucleotides synthesized with (S)-GNA-G(iBu) exhibit improved binding affinity and stability compared to their unmodified counterparts. This is particularly relevant in applications such as RNA interference (RNAi) and antisense oligonucleotide therapies.

Case Study: siRNA Development

In a comparative study, siRNAs modified with (S)-GNA showed enhanced silencing activity against target genes, demonstrating up to a 50% increase in efficacy compared to standard phosphorothioate-modified siRNAs. This improvement is attributed to better cellular uptake and increased resistance to nuclease degradation.

Table 2: Comparison of Efficacy between Different Modifications

Modification TypeSilencing Efficacy (%)Stability (hours)
Standard Phosphorothioate6512
(S)-GNA9524

The mechanism by which (S)-GNA-G(iBu) exerts its biological effects is primarily through enhanced interaction with RNA-induced silencing complexes (RISC). The structural modifications allow for more effective incorporation into RNA duplexes, leading to improved specificity and reduced off-target effects.

4. Applications in Therapeutics

The unique properties of this compound make it a promising candidate for therapeutic applications:

  • Gene Silencing : Its ability to enhance siRNA efficacy positions it as a valuable tool in gene therapy.
  • Antisense Oligonucleotides : The compound can be utilized to design antisense oligonucleotides that effectively target mRNA for degradation.
  • Aptamer Development : Modifications using (S)-GNA have shown potential in developing aptamers with improved binding characteristics for therapeutic targets.

5. Conclusion

This compound represents a significant advancement in nucleic acid chemistry, with its modifications leading to enhanced biological activity and therapeutic potential. Ongoing research continues to explore its applications in various fields, including gene therapy and molecular diagnostics.

Properties

Molecular Formula

C42H52N7O7P

Molecular Weight

797.9 g/mol

IUPAC Name

N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C42H52N7O7P/c1-28(2)39(50)46-41-45-38-37(40(51)47-41)44-27-48(38)25-36(56-57(55-24-12-23-43)49(29(3)4)30(5)6)26-54-42(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36H,12,24-26H2,1-8H3,(H2,45,46,47,50,51)/t36-,57?/m0/s1

InChI Key

GOUPKQZMFOWLOW-AUNMUFMCSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C[C@@H](COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.